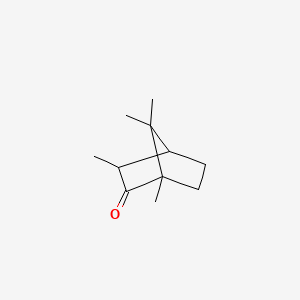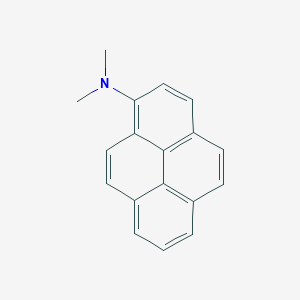
N,N-dimethylpyren-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylpyren-1-amine is a small organic molecule known for its unique chemical properties and applications. It is characterized by the presence of a pyrene ring system substituted with a dimethylamine group at the 1-position. This compound is notable for its blue light-emitting properties, making it a subject of interest in materials science and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylpyren-1-amine can be synthesized through a series of organic reactions. One common method involves the alkylation of pyrene with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpyren-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the amine group, leading to different substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
N,N-Dimethylpyren-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is employed in the development of advanced materials, including light-emitting diodes (LEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of N,N-dimethylpyren-1-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
N,N-Dimethyltryptamine: Another dimethylated amine with hallucinogenic properties.
N,N-Dimethyl-2-propanamine: A tertiary amine with different chemical reactivity.
N,N-Dimethylbenzylamine: A compound with similar structural features but different applications.
Uniqueness: N,N-Dimethylpyren-1-amine stands out due to its pyrene ring system, which imparts unique photophysical properties. This makes it particularly valuable in the field of materials science, where it is used to develop new light-emitting materials and devices .
Properties
CAS No. |
5522-42-9 |
|---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
N,N-dimethylpyren-1-amine |
InChI |
InChI=1S/C18H15N/c1-19(2)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,1-2H3 |
InChI Key |
LWJUQIOWBKYOMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


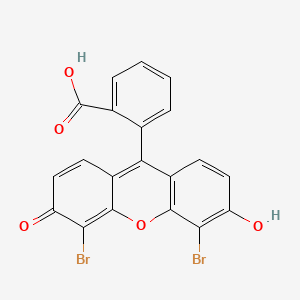
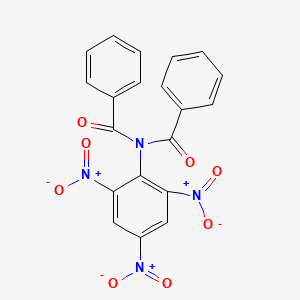
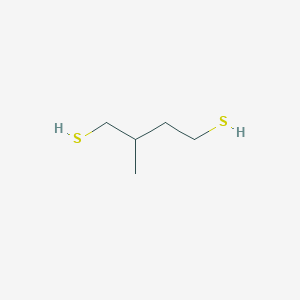
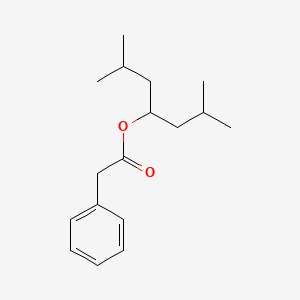

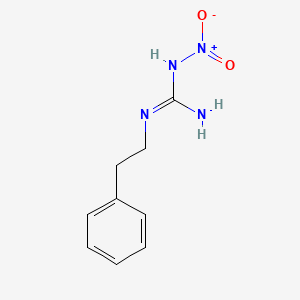
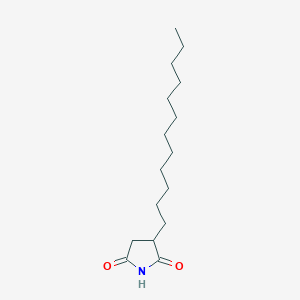
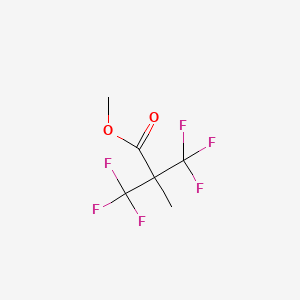

![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)


